molecular formula C15H12N4O3 B13883317 1-(6-Methoxy-3-pyridyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylic acid

1-(6-Methoxy-3-pyridyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13883317
M. Wt: 296.28 g/mol
InChI Key: OYMDVJDJOHWGJE-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining pyridine and pyrazole rings

Preparation Methods

The synthesis of 1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial production.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar compounds to 1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid include other heterocyclic compounds with pyridine and pyrazole rings. These compounds often share similar chemical properties and reactivity but may differ in their biological activities and applications. Examples include:

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C15H12N4O3/c1-22-14-6-5-10(9-17-14)19-13(8-12(18-19)15(20)21)11-4-2-3-7-16-11/h2-9H,1H3,(H,20,21)

InChI Key

OYMDVJDJOHWGJE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=N3

Origin of Product

United States

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